![molecular formula C25H28O7 B14360727 [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate CAS No. 92533-47-6](/img/structure/B14360727.png)
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy and phenylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification reactions where acetic anhydride is used to introduce acetoxy groups. The reaction conditions usually require a catalyst, such as sulfuric acid, and are conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can convert the ketone groups into alcohols.
Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its acetoxy groups make it a useful probe for investigating esterases and other enzymes that hydrolyze ester bonds.
Medicine
Potential applications in medicine include the development of prodrugs. The acetoxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials.
作用機序
The mechanism of action of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate involves its interaction with specific molecular targets. The acetoxy groups can be hydrolyzed by esterases, leading to the release of acetic acid and the corresponding alcohol. This hydrolysis can trigger various biochemical pathways, depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate apart from similar compounds is its specific arrangement of acetoxy and phenylene groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in synthetic chemistry and industrial applications.
特性
CAS番号 |
92533-47-6 |
|---|---|
分子式 |
C25H28O7 |
分子量 |
440.5 g/mol |
IUPAC名 |
[4-[3-acetyloxy-7-(4-acetyloxyphenyl)-5-oxoheptyl]phenyl] acetate |
InChI |
InChI=1S/C25H28O7/c1-17(26)30-23-11-5-20(6-12-23)4-10-22(29)16-25(32-19(3)28)15-9-21-7-13-24(14-8-21)31-18(2)27/h5-8,11-14,25H,4,9-10,15-16H2,1-3H3 |
InChIキー |
UEABPPIERVPDQK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=C(C=C2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)
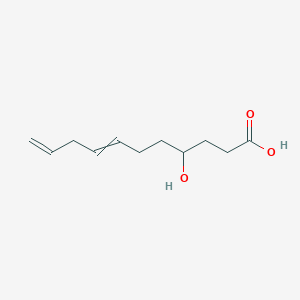
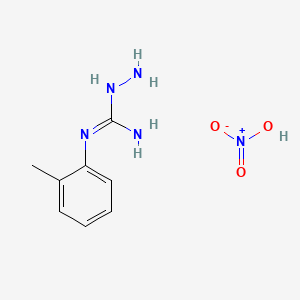
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
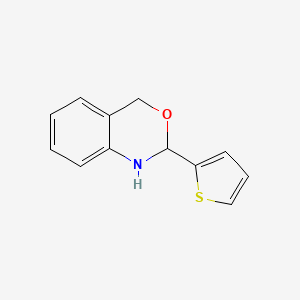
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
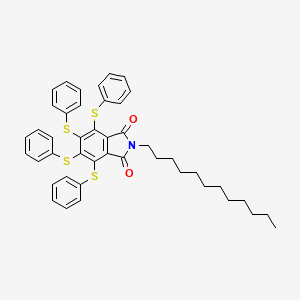
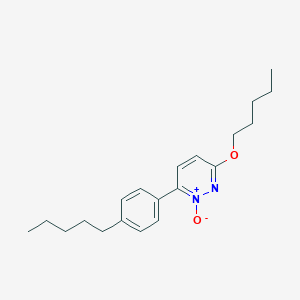
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
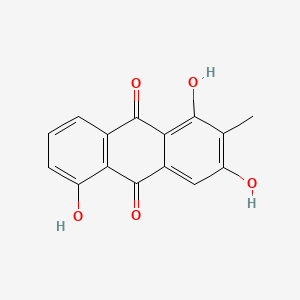
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
